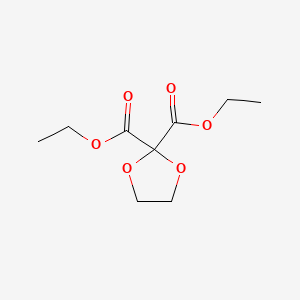

Diethyl 1,3-dioxolane-2,2-dicarboxylate

Description

Structure

3D Structure

Propriétés

IUPAC Name |

diethyl 1,3-dioxolane-2,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O6/c1-3-12-7(10)9(8(11)13-4-2)14-5-6-15-9/h3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHZBDXKQXYMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(OCCO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40492965 | |

| Record name | Diethyl 1,3-dioxolane-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60234-81-3 | |

| Record name | Diethyl 1,3-dioxolane-2,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40492965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-diethyl 1,3-dioxolane-2,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of Diethyl 1,3 Dioxolane 2,2 Dicarboxylate

Reactions of the Ester Functional Groups

The two ethyl ester groups attached to the C2 carbon of the dioxolane ring exhibit reactivity characteristic of malonic esters. These reactions include hydrolysis, transesterification, and decarboxylation, which are fundamental transformations in synthetic organic chemistry.

Hydrolysis to Dicarboxylic Acids

The ester groups of Diethyl 1,3-dioxolane-2,2-dicarboxylate can be hydrolyzed under either acidic or basic conditions to yield the corresponding dicarboxylic acid, 1,3-Dioxolane-2,2-dicarboxylic acid.

Under basic conditions, a process known as saponification, a hydroxide (B78521) source such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used in an aqueous or mixed aqueous-organic solvent system. libretexts.org The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of each ester group. This process is typically irreversible due to the deprotonation of the resulting carboxylic acid in the basic medium. Subsequent acidification of the reaction mixture is required to protonate the carboxylate salt and isolate the dicarboxylic acid.

Acid-catalyzed hydrolysis is also feasible, typically employing a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in water. This reaction is an equilibrium process, and the use of a large excess of water is necessary to drive the reaction toward the dicarboxylic acid product. libretexts.org

It is important to note that geminal dicarboxylic acids, such as the product of this hydrolysis, can be thermally unstable and may undergo decarboxylation upon heating. masterorganicchemistry.com

Table 1: Representative Conditions for Ester Hydrolysis

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | 1. NaOH (aq) 2. HCl (aq) | Water/Ethanol (B145695) | Reflux, then acidification | 1,3-Dioxolane-2,2-dicarboxylic acid |

| This compound | H₂SO₄ (aq) | Water/Dioxane | Reflux | 1,3-Dioxolane-2,2-dicarboxylic acid |

Transesterification Processes

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting the compound with an alcohol (R'-OH), often in the presence of an acid or base catalyst, to replace the ethyl groups with new alkyl (R') groups. libretexts.org

The reaction can be catalyzed by strong acids, which protonate the carbonyl oxygen to increase the electrophilicity of the carbonyl carbon, or by bases, which deprotonate the incoming alcohol to make it a more potent nucleophile. libretexts.org To drive the reaction to completion, the alcohol reactant is typically used in large excess, or the ethanol byproduct is removed from the reaction mixture as it forms. researchgate.net While specific studies on this compound are scarce, a synthetic route for a related compound, (4S,5S)-dimethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate, has been described involving the transesterification of the corresponding diethyl ester with methanol. chemicalbook.com This indicates the general feasibility of this transformation within this class of molecules. Heterogeneous catalysts, such as modified hydrotalcites, have also been employed for the transesterification of similar diesters like dimethyl terephthalate (B1205515) with diols such as ethylene (B1197577) glycol. nih.gov

Table 2: Representative Conditions for Transesterification

| Reactant | Reagents | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol (excess) | H₂SO₄ (cat.) | Reflux | Dimethyl 1,3-dioxolane-2,2-dicarboxylate |

| This compound | Benzyl alcohol | Sodium benzoxide (cat.) | Heat, removal of ethanol | Dibenzyl 1,3-dioxolane-2,2-dicarboxylate |

Decarboxylation Pathways

The structural motif of this compound, being a malonic ester derivative, makes it a prime candidate for decarboxylation reactions. Two main pathways are relevant: the decarboxylation of the corresponding dicarboxylic acid and the direct dealkoxycarbonylation of the ester itself.

Heating 1,3-Dioxolane-2,2-dicarboxylic acid (obtained from hydrolysis) would likely lead to the loss of one molecule of carbon dioxide to form 1,3-dioxolane-2-carboxylic acid. masterorganicchemistry.com This reaction proceeds through a cyclic transition state, a characteristic feature of β-keto acids and malonic acids. organic-chemistry.org

A more synthetically useful method for removing one of the ester groups directly is the Krapcho decarboxylation. wikipedia.org This reaction typically involves heating a malonic ester in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), often with a salt such as sodium chloride (NaCl) or lithium chloride (LiCl) and a small amount of water. wikipedia.orgresearchgate.net The mechanism involves nucleophilic attack by the halide ion on the ethyl group of one of the esters in an Sₙ2 reaction, followed by the loss of carbon dioxide from the resulting carboxylate intermediate. wikipedia.org This method is particularly valuable because it is performed under nearly neutral conditions, which preserves the acid-sensitive dioxolane ring and avoids the harsh conditions of hydrolysis followed by thermal decarboxylation. wikipedia.orgresearchgate.net

Table 3: Representative Conditions for Krapcho Decarboxylation

| Reactant | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| This compound | LiCl, H₂O | DMSO | ~150-180 °C | Ethyl 1,3-dioxolane-2-carboxylate |

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring is a cyclic ketal. Ketal functional groups are known to be stable under basic and nucleophilic conditions, making them excellent protecting groups for carbonyl compounds. organic-chemistry.org However, they are susceptible to cleavage under acidic conditions.

Ring Opening Reactions

Direct nucleophilic attack on the carbons of the 1,3-dioxolane ring is generally not feasible due to the low electrophilicity of the C-O bonds. However, the ring can be activated towards nucleophilic attack by treatment with Brønsted or Lewis acids.

Under acidic conditions, one of the ring oxygen atoms can be protonated, converting the hydroxyl group into a good leaving group. The subsequent cleavage of the C-O bond results in the formation of a resonance-stabilized oxocarbenium ion (a 1,3-dioxolan-2-yl cation intermediate). mdpi.com This highly electrophilic intermediate can then be trapped by a nucleophile. If the nucleophile is water, the reaction leads to hydrolysis and deprotection, yielding ethylene glycol and diethyl ketomalonate (which is unstable and would likely decompose).

However, if a different nucleophile is present and the reaction is conducted under anhydrous conditions with a Lewis acid (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂), a functionalized ring-opened product can be formed. mdpi.com The Lewis acid coordinates to one of the ring oxygens, facilitating ring-opening to generate the cation, which is then attacked by the nucleophile. For instance, reaction with a silyl (B83357) enol ether as a carbon nucleophile could lead to the formation of a new carbon-carbon bond at the C2 position, followed by ring opening. mdpi.com Similarly, strong nucleophiles like Grignard or organolithium reagents could potentially react, although their high basicity might favor other reaction pathways. libretexts.org

Table 4: Representative Conditions for Lewis Acid-Mediated Ring Opening

| Reactant | Reagents | Solvent | Conditions | Potential Product |

|---|---|---|---|---|

| This compound | Allyltrimethylsilane (Nucleophile) | BF₃·OEt₂ (Lewis Acid) | Dichloromethane (B109758) | Diethyl 2-(2-(allyloxy)ethoxy)-2-allylmalonate |

| This compound | Phenylmagnesium bromide (Nucleophile) | TiCl₄ (Lewis Acid) | Tetrahydrofuran | Diethyl 2-(2-(benzyloxy)ethoxy)-2-phenylmalonate |

Acid-Catalyzed Deprotection and Hydrolysis

The 1,3-dioxolane ring in this compound serves as a protective group for a carbonyl functionality. This protection is reversible, and the removal, or deprotection, is typically achieved through acid-catalyzed hydrolysis. This process is a fundamental reaction in organic synthesis, allowing for the regeneration of the original carbonyl group after other chemical transformations have been performed on the molecule.

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxolane ring by an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. This initial step makes the acetal (B89532) carbon more electrophilic. Subsequently, a water molecule acts as a nucleophile, attacking the activated carbon. This is followed by a series of proton transfer steps and the breaking of the carbon-oxygen bonds of the dioxolane ring, ultimately leading to the formation of the parent dicarbonyl compound and ethylene glycol. The reaction is driven to completion by the presence of excess water.

Various acidic conditions can be employed for this deprotection. For instance, reactions can be carried out in wet solvents or aqueous acid solutions. organic-chemistry.org The efficiency of the hydrolysis can be influenced by the choice of acid and reaction conditions. For example, the use of p-sulfonic acid-calix[n]arenes in combination with microwave energy has been shown to be an effective method for the hydrolysis of 1,3-dioxolane ketals, offering high conversion rates in short reaction times using water as a solvent. scielo.br

Table 1: Conditions for Acid-Catalyzed Deprotection of Dioxolanes

| Catalyst | Solvent | Conditions | Efficacy |

| p-Toluenesulfonic acid | Acetone/Water | Reflux | Standard |

| Sulfuric acid | Water | Heating | Effective |

| p-Sulfonic acid-calix researchgate.netarene | Water | Microwave, 160°C | >96% conversion in 10 min |

Cleavage by Specific Oxidizing Agents

While the 1,3-dioxolane ring is generally stable to many oxidizing agents, certain strong oxidants can induce its cleavage. This reaction provides an alternative route to modify the protected carbonyl group or the surrounding structure. The outcome of the oxidation is highly dependent on the specific reagent and reaction conditions used.

For instance, strong oxidizing agents such as perchloric acid (HClO₄) in dichloromethane (CH₂Cl₂) can cleave the acetal. organic-chemistry.org The addition of strong Lewis acids can enhance the sensitivity of the dioxolane ring towards oxidants like potassium permanganate (B83412) (KMnO₄) and meta-chloroperoxybenzoic acid (mCPBA). organic-chemistry.org Under these conditions, the cyclic acetal can be oxidized to form a lactone or other related cleavage products. organic-chemistry.org

Another example involves the use of N-hydroxyphthalimide (NHPI) in the presence of a cobalt(II) acetate (B1210297) co-catalyst, which can oxidize cyclic acetals with molecular oxygen to yield esters. organic-chemistry.org Furthermore, mCPBA has been used for the efficient oxidation of cyclic acetals to provide hydroxy alkyl esters in good yields. organic-chemistry.org

Table 2: Oxidative Cleavage of Dioxolanes

| Oxidizing Agent | Co-reagent/Catalyst | Product Type |

| HClO₄ | CH₂Cl₂ | Cleavage products |

| KMnO₄ / mCPBA | Lewis Acid | Lactones, cleavage products |

| O₂ | NHPI, Co(OAc)₂ | Esters |

| mCPBA | - | Hydroxy alkyl esters |

Carbene Insertion Reactions and Ring Expansion

Carbene insertion reactions represent a powerful tool for the construction of carbon-carbon bonds. nih.gov In the context of dioxolane derivatives, these reactions can lead to ring expansion or the formation of novel cyclic structures. Carbenes, being highly reactive intermediates, can insert into C-H or C-C sigma bonds. researchgate.netnih.gov

While specific examples involving this compound are not extensively detailed in the provided search results, the general principles of carbene chemistry can be applied. For instance, a carbene generated from a diazo compound in the presence of a transition metal catalyst (e.g., rhodium or copper complexes) could potentially insert into one of the C-H bonds of the ethylene glycol moiety of the dioxolane ring. nih.gov This would lead to a ring-expanded product, such as a 1,4-dioxane (B91453) derivative.

Alternatively, the carbene could undergo a formal insertion into a C-C bond of the dioxolane ring, a process that often proceeds through a cyclopropanation-ring-opening sequence. nih.gov This type of reaction, known as the Buchner ring expansion when applied to aromatic systems, is a classic method for synthesizing seven-membered rings. nih.gov The reactivity and selectivity of such insertion reactions are influenced by the nature of the carbene, the catalyst, and the substrate. nih.govfigshare.com

Cycloaddition Reactions of Dioxolane Derivatives (e.g., with Diazo Compounds)

Diazo compounds are versatile reagents in organic synthesis, capable of participating in various cycloaddition reactions. nih.gov When reacted with dioxolane derivatives, they can lead to the formation of new heterocyclic systems. The nature of the cycloaddition depends on whether the diazo compound acts as a 1,3-dipole or as a precursor to a carbene. nih.govresearchgate.net

In a [3+2] cycloaddition, a diazo compound can react with a double bond, if present in the dioxolane derivative, to form a pyrazoline ring. organic-chemistry.org While this compound itself lacks a suitable dipolarophile for a direct [3+2] cycloaddition with a diazo compound, derivatives containing unsaturation could undergo such reactions.

More commonly, diazo compounds are used to generate carbenes in the presence of a transition metal catalyst. The resulting carbene can then undergo cycloaddition with a suitable functional group on the dioxolane derivative. For instance, if the dioxolane were to possess an alkene moiety, a cyclopropanation reaction could occur. nih.gov Tandem reactions involving an initial intramolecular 1,3-dipolar cycloaddition of an allenyl diazo group to form a trimethylenemethane (TMM) diyl, followed by an intramolecular [2+3] TMM diyl cycloaddition, have been developed for the synthesis of complex polycyclic systems. nih.gov

Tandem Processes and Intramolecular Rearrangements (e.g., Hydride Shift/Cyclization)

Tandem reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient approach to increasing molecular complexity. mdpi.com Intramolecular rearrangements, such as hydride shifts, can be key steps in these cascades. masterorganicchemistry.com A hydride shift involves the migration of a hydrogen atom with its pair of electrons to an adjacent electron-deficient center, often a carbocation, leading to a more stable intermediate. libretexts.org

In the context of this compound, a tandem process could be initiated by the formation of a reactive intermediate, such as a carbocation, at a position adjacent to the dioxolane ring. If a suitably positioned C-H bond exists, a 1,5-hydride shift could occur, transferring a hydride from the acetalic carbon of the dioxolane ring to the carbocation. This would generate a new carbocation on the dioxolane ring itself.

This newly formed carbocationic intermediate could then undergo a subsequent cyclization reaction with a nucleophilic moiety within the same molecule. A computational study on related 1,3-oxathiolane-substituted systems has shown that a 1,5-hydride shift from the acetalic carbon to a heterocumulene function can initiate a tandem process involving cyclization and fragmentation. nih.gov Such a sequence in a dioxolane derivative could lead to the formation of complex heterocyclic structures.

Chemoselectivity in Transformations

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule containing multiple reactive sites. In transformations involving this compound, achieving high chemoselectivity is crucial for successful synthetic outcomes. The dioxolane ring itself is a protecting group, and its stability relative to other functional groups in the molecule under various reaction conditions is a key aspect of chemoselectivity.

The dioxolane group is generally stable to bases and nucleophiles but can be cleaved under acidic conditions. organic-chemistry.org This allows for selective reactions to be carried out on other parts of the molecule that are sensitive to acid but stable to base. For example, a base-catalyzed hydrolysis of one of the ester groups could be performed without affecting the dioxolane ring.

The chemoselectivity of reactions can be modulated by the choice of reagents, catalysts, and solvents. nih.gov For instance, in carbene insertion reactions, the choice of transition metal catalyst can influence whether the carbene inserts into a C-H bond or undergoes another reaction pathway. mdpi.com Similarly, in cycloaddition reactions, the reaction conditions can determine the regioselectivity and stereoselectivity of the product formation. By carefully selecting the reaction parameters, it is possible to control the outcome of transformations involving this compound and achieve the desired chemical modification with high selectivity.

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block in Complex Molecule Construction

The primary role of Diethyl 1,3-dioxolane-2,2-dicarboxylate as a building block is in the synthesis of spiro compounds. Spirocycles, which contain two rings connected by a single common atom, are of great interest due to their rigid, three-dimensional structures. The central quaternary carbon of this compound is perfectly suited to become the spiro-atom.

The synthetic strategy involves reacting the gem-dicarboxylate with various binucleophiles (compounds with two nucleophilic centers). The ester groups are excellent leaving groups in condensation reactions, allowing for the formation of a new heterocyclic ring fused at the central carbon. This approach provides a direct and efficient route to a variety of spiro-heterocycles. For instance, reaction with urea (B33335) or thiourea (B124793) can yield spiro-pyrimidinetriones, while condensation with hydrazine (B178648) derivatives can produce spiro-pyrazolidinediones.

Table 1: Potential Spiro-heterocycles Synthesized from gem-Dicarboxylates

| Binucleophile | Resulting Spiro-heterocycle Core |

|---|---|

| Urea | Spiro-pyrimidinetrione |

| Thiourea | Spiro-thioxopyrimidinedione |

| Hydrazine | Spiro-pyrazolidinedione |

This versatility makes this compound a key intermediate for accessing complex scaffolds that are otherwise challenging to synthesize.

Utility in the Synthesis of Pharmaceutical Intermediates

Spiro-heterocycles are considered "privileged scaffolds" in medicinal chemistry because their rigid, three-dimensional structures allow for precise spatial orientation of functional groups, leading to high potency and selectivity for biological targets. nih.govmdpi.com The ability of this compound to serve as a precursor to these scaffolds makes it a valuable tool in the development of pharmaceutical intermediates.

Numerous spiro compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and enzyme inhibition properties. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov For example, spiro-oxindole and spiro-pyrrolidine moieties are present in many biologically active natural products and synthetic drug candidates. researchgate.net By using this compound as a starting material, medicinal chemists can construct libraries of novel spiro-compounds for drug discovery programs. These compounds can be further functionalized to optimize their interaction with biological targets like enzymes or receptors, ultimately leading to the development of new therapeutic agents. nih.govresearchgate.net

Application in Agrochemical Synthesis

The structural features that make spiro compounds attractive for pharmaceuticals also translate to the agrochemical sector. nih.gov The unique three-dimensional shapes of spirocycles can lead to novel modes of action, which is particularly important for overcoming resistance to existing pesticides. nih.gov Research has demonstrated that various spiro-heterocyclic compounds possess potent insecticidal, fungicidal, and herbicidal activity. nih.govresearchgate.net

Naphthoquinone spiroketals, for example, are natural products that have shown significant phytotoxic and herbicidal properties, inhibiting seed germination and root elongation in various weed species. acs.orgresearchgate.net The synthesis of novel spiro-scaffolds from precursors like this compound provides a pathway to new active ingredients for crop protection. By creating diverse spiro-heterocycles, researchers can screen for compounds with high efficacy against specific agricultural pests, diseases, or weeds while aiming for favorable environmental profiles. researchgate.netnih.gov

Development of Specialty Chemicals

While direct polymerization of this compound is not widely documented, the chemistry of its structural relatives, malonate esters, is pertinent to the field of specialty chemicals and polymers. For instance, diethyl methylene (B1212753) malonate (DEMM), a highly reactive monomer, undergoes anionic polymerization to produce coatings and adhesives. nih.govrsc.org The malonate functional group is used in the polymer industry for applications such as cross-linking agents, adhesion promoters, and to control cure rates in coatings. specialchem.com

The presence of the malonate core within this compound suggests its potential as a specialty monomer or precursor. After deprotection of the dioxolane ring to reveal the ketone, the molecule could be used to introduce the gem-dicarboxylate structure into polymer backbones, potentially influencing properties like thermal stability, adhesion, or reactivity for further cross-linking.

Integration into Multi-component Reactions and Convergent Synthesis Strategies

The synthesis of spiro-heterocycles from this compound is a prime example of a convergent synthesis strategy. Convergent syntheses involve preparing separate fragments of a complex molecule and then joining them together in the final stages, which is often more efficient than a linear step-by-step approach.

Furthermore, these syntheses can often be designed as multi-component reactions (MCRs). An MCR is a process where three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all starting materials. rsc.orgsemanticscholar.org A one-pot reaction of this compound with a binucleophile (e.g., urea) and potentially another component to direct the cyclization would constitute an MCR. researchgate.net Such strategies are highly valued in modern chemistry for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials. rsc.orgsemanticscholar.org The use of microwave assistance in such MCRs has been shown to further accelerate reaction rates and improve yields for the synthesis of spiro-heterocycles. rsc.orgsemanticscholar.org

Table 2: Potential Applications of Spiro-heterocycles Derived from this compound

| Application Area | Examples of Target Activities |

|---|---|

| Pharmaceuticals | Anticancer, Antiviral, Antibacterial, Antifungal, Enzyme Inhibition nih.govmdpi.comresearchgate.net |

| Agrochemicals | Herbicidal, Insecticidal, Fungicidal, Plant Growth Regulation nih.govacs.org |

| Specialty Chemicals | Polymer Precursors, Cross-linking Agents, Adhesives nih.govspecialchem.com |

Despite a comprehensive search for spectroscopic and advanced analytical characterization data, specific experimental ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy data for the chemical compound "this compound" is not available in the public domain.

Efforts to locate this information included targeted searches of chemical databases and scientific literature. The search results primarily yielded data for structurally related but distinct compounds, such as derivatives of 2,2-dimethyl-1,3-dioxolane. While predicted spectroscopic data is available on platforms like PubChem, this does not meet the requirement for detailed, research-backed experimental findings. Furthermore, searches for synthetic procedures that would typically include characterization of the product did not yield the specific spectroscopic details for this compound.

Consequently, the requested article, which was to be strictly structured around the spectroscopic and analytical characterization of this specific compound, cannot be generated with the required scientifically accurate and detailed research findings.

Spectroscopic and Advanced Analytical Characterization

Advanced Chromatographic Methods for Purity Assessment and Analysis (e.g., HPLC, GC, UPLC)

The purity and analysis of Diethyl 1,3-dioxolane-2,2-dicarboxylate and related compounds are crucial for their application in various chemical syntheses. Advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are instrumental in this regard, offering high resolution and sensitivity for separation and quantification.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While specific GC methods for this compound are not extensively detailed in the literature, methods developed for structurally similar dioxolanes can provide valuable insights. For instance, a chiral capillary gas chromatography method was successfully established for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane, an important chiral pharmaceutical intermediate. nih.gov In that study, various chiral and conventional stationary phases were investigated, with the Rt-bDEXse column, composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin, achieving the best separation. nih.gov Detection was performed using a flame ionization detector (FID). nih.gov Such a methodology could potentially be adapted for the analysis of this compound, particularly if chiral analysis is required for its derivatives. The optimization of parameters like linear velocity, column temperature, and heating rate would be essential for achieving good separation. nih.gov

The following table summarizes the optimized GC conditions for the separation of (R)- and (S)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane, which could serve as a starting point for method development for this compound.

| Parameter | Optimized Condition |

| Column | Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin stationary phase) |

| Linear Velocity | 70 cm/s |

| Temperature Program | Initial temperature 70 °C for 1 min, then ramped to 150 °C at 2.0 °C/min |

| Solvent | Methanol |

| Detector | Flame Ionization Detector (FID) |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are versatile techniques suitable for a wide range of compounds, including those that are not amenable to GC due to low volatility or thermal instability. For diesters like this compound, reversed-phase HPLC (RP-HPLC) would be a common approach for purity assessment. In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

X-ray Crystallography for Structural Elucidation (if applicable to derivatives)

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline compound. While obtaining a single crystal of this compound suitable for X-ray diffraction may be challenging if it is a liquid or low-melting solid at room temperature, this technique is highly applicable to its solid derivatives.

The crystal structure of derivatives of related dioxolanes has been successfully determined, providing valuable information on their stereochemistry and molecular conformation. For example, the crystal structure of (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile, a derivative of tartaric acid, was elucidated by X-ray crystallography. researchgate.net This analysis revealed that the molecule possesses a C2 axis of symmetry and that the 1,3-dioxolane (B20135) ring adopts a specific twist conformation. researchgate.net The packing of the molecules in the crystal lattice was found to be influenced by C—H⋯N interactions. researchgate.net

Such studies on crystalline derivatives are crucial for confirming the absolute and relative stereochemistry of chiral centers, which is often a critical aspect in the synthesis and application of complex organic molecules. The detailed structural information obtained from X-ray crystallography, including bond lengths, bond angles, and torsion angles, provides fundamental insights into the molecule's geometry and potential intermolecular interactions.

The table below presents crystallographic data for (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile, illustrating the type of information that can be obtained from an X-ray crystallographic study of a related dioxolane derivative.

| Parameter | Value |

| Compound Name | (4S,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbonitrile |

| Molecular Formula | C7H8N2O2 |

| Symmetry | C2 axis of symmetry |

| Ring Conformation | Extreme twist conformation |

| Key Interactions | C—H⋯N interactions |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT studies are a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. For a compound like Diethyl 1,3-dioxolane-2,2-dicarboxylate, DFT would be employed to map out potential reaction pathways, such as hydrolysis or thermal degradation. These calculations can reveal the step-by-step process of bond breaking and formation. Studies on related dioxolanes often utilize DFT methods like B3LYP to model such reactions. researchgate.net

Transition State Analysis

A critical component of DFT studies is the identification and analysis of transition states—the highest energy point along a reaction coordinate. The geometry and energetic properties of the transition state determine the feasibility and rate of a reaction. For the hydrolysis of the dioxolane ring or reactions involving the ester groups, computational chemists would model the structure of these transient species. For other dioxolanes, the elongation of the C-O bond in the ring is often a key factor in the rate-determining transition state of thermal decomposition. researchgate.net

Energy Profiles and Kinetic Parameters

By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. This profile visualizes the energy changes throughout a reaction, allowing for the determination of activation energies and reaction enthalpies. From these parameters, kinetic data such as rate constants can be theoretically predicted using principles like Transition State Theory.

Theoretical Kinetic Parameters for Dioxolane Decomposition

The following table is illustrative of the type of data generated in DFT studies of related compounds and does not represent actual data for this compound.

| Reaction Pathway | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) |

| Ring Opening | 253.7 ± 2.0 | log k = 14.16 - (253.7 / 2.303RT) |

| Ester Hydrolysis | Not Available | Not Available |

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental information about the distribution of electrons within a molecule. This is crucial for understanding its reactivity. For this compound, these calculations would identify electron-rich and electron-deficient sites, predicting where the molecule is susceptible to nucleophilic or electrophilic attack. Maps of electrostatic potential and analysis of frontier molecular orbitals (HOMO and LUMO) would be generated to visualize and quantify this reactivity.

Stereochemical Prediction and Analysis

While the C2 carbon of this compound is not a stereocenter, the introduction of substituents at other positions on the ring (C4 and C5) would create stereoisomers. Computational methods can be used to predict the relative stability of these different stereoisomers (diastereomers and enantiomers) and to analyze the stereochemical outcome of reactions. For example, if this compound were to be synthesized from a chiral diol, computational analysis could predict which diastereomer would be preferentially formed.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Sustainable Synthesis

The pursuit of green chemistry has intensified the need for sustainable methods in organic synthesis, moving away from hazardous reagents and energy-intensive conditions. nano-ntp.comresearchgate.net Future research is focused on developing novel catalytic systems for the synthesis of Diethyl 1,3-dioxolane-2,2-dicarboxylate that align with these principles. The traditional synthesis involves the acid-catalyzed acetalization of diethyl malonate with ethylene (B1197577) glycol. Innovations in this area are expected to concentrate on several key aspects:

Heterogeneous Catalysts: The use of solid acid catalysts, such as ion-exchange resins or zeolites, offers advantages like simplified product purification, catalyst recyclability, and suitability for continuous flow processes.

Organocatalysis: Exploring metal-free catalysts can reduce the environmental impact associated with metal contamination and toxicity. researchgate.net

Bio-inspired Catalysis: Chemoenzymatic cascades, where biocatalysis is combined with chemical catalysis, represent a powerful method for producing complex chiral molecules, including dioxolanes, from simple starting materials. nih.gov

Table 1: Potential Catalytic Systems for Sustainable Synthesis

| Catalyst Type | Examples | Potential Advantages | Research Focus |

|---|---|---|---|

| Heterogeneous Acid Catalysts | Sulfonated Resins, Zeolites, Metal Oxides (e.g., ZrO₂) | Easy separation, reusability, reduced waste, suitable for flow chemistry. nih.gov | Improving catalyst stability, activity, and selectivity under mild conditions. |

| Organocatalysts | Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids. | Low toxicity, metal-free, readily available. researchgate.net | Designing highly efficient catalysts for ambient temperature reactions. |

| Biocatalysis/Chemoenzymatic Systems | Immobilized enzymes, hybrid catalysts. nih.gov | High selectivity (including stereoselectivity), operation in mild aqueous or organic media. nih.gov | Integrating enzymatic steps with chemical conversions in one-pot or cascade reactions. nih.gov |

Exploration of New Chemical Transformations and Reactivity Patterns

The unique structure of this compound, featuring both a cyclic acetal (B89532) and two ester groups, provides a platform for diverse chemical transformations. Future research will likely focus on uncovering novel reactivity patterns beyond standard hydrolysis, reduction, or transesterification. The dioxolane ring is a stable protecting group for the underlying carbonyl functionality, allowing for selective reactions at other molecular sites.

Emerging areas of exploration include:

Ring-Opening Reactions: Developing selective methods to open the 1,3-dioxolane (B20135) ring to unmask the carbonyl group or generate other functional intermediates under specific conditions.

Radical Reactions: Investigating the addition of the dioxolane moiety to other molecules, such as imines, through metal-free radical chain processes. organic-chemistry.org

Cycloaddition Reactions: Modifying the core structure to participate in reactions like 1,3-dipolar cycloadditions to build more complex heterocyclic systems. organic-chemistry.org

These explorations could lead to the synthesis of novel derivatives with unique properties and applications, expanding the compound's utility as a versatile building block in organic synthesis.

Integration into Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reproducibility, and greater scalability. nih.govspringernature.com The integration of the synthesis of this compound into automated flow systems is a key trend for industrial production.

This transition involves:

Reactor Design: Utilizing packed-bed reactors with heterogeneous catalysts or microreactors for precise control over reaction parameters like temperature, pressure, and residence time. thieme.de

Automated Optimization: Implementing algorithms that can automatically screen and optimize reaction conditions in real-time using in-line analytical techniques (e.g., IR or NMR spectroscopy). dtu.dk

Multi-step Synthesis: Incorporating the synthesis of the target compound into a larger, automated sequence to produce more complex molecules without isolating intermediates. nih.gov

Such automated systems can accelerate the discovery of new reaction pathways and enable more efficient, on-demand production of fine chemicals and pharmaceutical intermediates. nih.gov

Advanced Materials Science Applications (e.g., as monomers or building blocks for polymers)

The dicarboxylate functionality of this compound makes it a prime candidate for applications in polymer chemistry and materials science. Future research is expected to explore its use as a monomer or a key building block for advanced materials.

Potential applications include:

Polyester Synthesis: The compound can undergo polycondensation reactions with diols to create novel polyesters. The dioxolane ring within the polymer backbone could impart unique properties, such as altered solubility, thermal stability, or degradability.

Functional Polymers: The acetal group can be selectively hydrolyzed post-polymerization to reveal a ketone group along the polymer chain. This functionality can then be used for cross-linking or for grafting other molecules, leading to functional materials for coatings, adhesives, or drug delivery systems. silverfernchemical.com

Precursors to Conjugated Polymers: While not aromatic itself, related dicarboxylate compounds have been used as soluble precursors for creating electroluminescent conjugated polymers. researchgate.net Research could investigate pathways to convert this compound into monomers suitable for such high-performance electronic materials.

Investigation of Stereoselective Applications in Complex Molecule Synthesis

The 1,3-dioxolane motif is a cornerstone in stereoselective synthesis, often used as a chiral auxiliary or as a protecting group for diols to control the stereochemical outcome of reactions. ontosight.ainih.gov While this compound is achiral, its synthesis can be adapted using chiral diols (derived from sources like tartaric acid) to create chiral analogues. nih.gov

Future research will likely focus on:

Asymmetric Synthesis: Using chiral versions of the compound as building blocks for the asymmetric synthesis of complex natural products and pharmaceuticals. ontosight.airesearchgate.net The defined stereochemistry of the dioxolane ring can direct the stereoselective formation of new chiral centers elsewhere in the molecule.

Chiral Ligands: Modifying the ester groups to create bidentate ligands for asymmetric catalysis. The rigid dioxolane backbone could provide a well-defined chiral environment around a metal center, enabling highly enantioselective transformations.

Diastereoselective Reactions: Exploring the influence of the dioxolane ring on the facial selectivity of reactions on adjacent functional groups, a common strategy in polyketide synthesis. researchgate.net

The development of synthetic methods to access and utilize enantiomerically pure forms of this compound is crucial for its application in the synthesis of stereochemically complex and biologically active molecules. beilstein-journals.orgnih.gov

Q & A

Q. What established synthetic protocols are available for Diethyl 1,3-dioxolane-2,2-dicarboxylate?

The synthesis typically involves cyclocondensation reactions between diethyl oxalate derivatives and vicinal diols under acidic catalysis. For example, analogous dioxolane dicarboxylates are synthesized via refluxing diethyl acetylenedicarboxylate with diols in anhydrous conditions, followed by purification via recrystallization or column chromatography . Optimizing reaction stoichiometry (e.g., 1:1 molar ratio of diol to dicarboxylate) and using dehydrating agents (e.g., molecular sieves) can improve yields.

Q. How should researchers handle and store this compound safely in laboratory settings?

Store in a cool, dry environment (<25°C) in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Use personal protective equipment (PPE) including nitrile gloves and safety goggles. In case of skin contact, rinse immediately with water and seek medical attention. Avoid exposure to strong oxidizers or bases due to potential ester degradation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm the dioxolane ring structure (e.g., characteristic proton signals at δ 4.2–4.5 ppm for ethoxy groups and δ 5.1–5.3 ppm for dioxolane ring protons) .

- IR : Stretching vibrations at ~1740 cm (ester C=O) and ~1100 cm (C-O-C in dioxolane) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks matching theoretical values) .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a precursor for heterocyclic systems (e.g., pyrrolidines, quinolines) via [3+2] cycloadditions or nucleophilic substitutions. For instance, the dioxolane ring can act as a masked carbonyl group, enabling selective functionalization at the 2,2-dicarboxylate positions .

Q. How can researchers assess the purity of this compound post-synthesis?

Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to detect impurities. Melting point analysis (if crystalline) and elemental analysis (C, H, N) further validate purity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in dioxolane derivatives be resolved?

Refine X-ray diffraction data using SHELXL (e.g., SHELX-2018 ) with constraints for ester torsional angles and hydrogen bonding. Cross-validate with DFT-optimized molecular geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) to resolve ambiguities in bond lengths or ring puckering .

Q. What strategies mitigate side reactions during cyclocondensation?

- Temperature Control : Maintain reflux temperatures (80–100°C) to avoid thermal decomposition.

- Catalyst Screening : Lewis acids (e.g., ZnCl) or Brønsted acids (e.g., p-TsOH) can enhance regioselectivity.

- In Situ Monitoring : Use FT-IR or GC-MS to track intermediate formation and adjust reaction time .

Q. How does steric hindrance at the dioxolane ring affect coordination chemistry?

The 2,2-dicarboxylate groups can act as bidentate ligands for metal ions (e.g., Zn, Co), forming coordination polymers. Steric effects from substituents on the dioxolane ring influence metal-ligand bond angles and network topology. Single-crystal studies show distorted octahedral geometries in Zn-based polymers .

Q. What computational methods predict the compound’s reactivity in nucleophilic environments?

Perform Fukui function analysis (via Gaussian 16) to identify electrophilic sites (e.g., carbonyl carbons). Molecular electrostatic potential (MEP) maps highlight regions prone to nucleophilic attack, aiding in designing derivatives with tailored reactivity .

Q. How can researchers address low yields in large-scale syntheses?

Implement flow chemistry systems to enhance heat/mass transfer and reduce side reactions. For example, continuous-flow reactors with residence times <30 minutes improve reproducibility and scalability. Optimize solvent systems (e.g., THF/water mixtures) to facilitate product isolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.